3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Description
The compound 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a quinazolin-4-one derivative characterized by a sulfanylidene group at position 2, a 4-chlorophenyl ethyl substituent at position 3, and a morpholine ring at position 4. Quinazolin-4-one derivatives are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets such as kinases, receptors, and enzymes. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, contributing to hydrophobic interactions and metabolic stability .
Properties
CAS No. |
689767-17-7 |
|---|---|
Molecular Formula |
C20H20ClN3O2S |
Molecular Weight |
401.91 |
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H20ClN3O2S/c21-15-3-1-14(2-4-15)7-8-24-19(25)17-13-16(23-9-11-26-12-10-23)5-6-18(17)22-20(24)27/h1-6,13H,7-12H2,(H,22,27) |
InChI Key |
UARBMZRASHLUCU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, particularly in areas such as anti-cancer, anti-bacterial, and anti-inflammatory therapies. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is . The compound features a quinazolinone core, a morpholine ring, and a chlorophenyl substituent, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines through different mechanisms:
- Cytotoxicity : In vitro studies have shown that quinazolinone derivatives exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). For example, one study reported that a related compound demonstrated an IC50 value of 10 μM against the MCF-7 cell line, indicating potent growth inhibition .
2. Antimicrobial Activity
The antimicrobial properties of quinazolinones have been explored with promising results:
- Bacterial Inhibition : Compounds similar to 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one have shown effectiveness against both gram-positive and gram-negative bacteria. Studies highlight that modifications on the phenyl ring can significantly enhance antibacterial activity .
The mechanisms through which quinazolinones exert their biological effects include:
- EGFR Inhibition : Some derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. By inhibiting EGFR autophosphorylation, these compounds can impede tumor growth .
Case Studies and Research Findings
Several studies have documented the efficacy of quinazolinone derivatives in preclinical settings:
Comparison with Similar Compounds
Position 3 Modifications
- Target Compound : The 3-[2-(4-chlorophenyl)ethyl] group introduces a hydrophobic aromatic tail, which may enhance membrane permeability and receptor binding .
- 3-(4-Methoxyphenyl) Derivative (763136-92-1): The methoxy group is electron-donating, altering electron density in the quinazolinone core compared to the electron-withdrawing chloro substituent. This may reduce oxidative metabolism but decrease hydrophobic interactions .
Position 6 Modifications
Position 2 Modifications
- Target Compound : The sulfanylidene group enables tautomerization (thione ↔ thiol), facilitating interactions with metal ions or cysteine residues in enzymes .
- 2-((3-Methylbenzyl)thio) Analog (763136-92-1) : A benzylthio substituent introduces steric bulk, which may hinder binding in sterically constrained active sites .
Pharmacokinetic and Pharmacodynamic Comparisons
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Condensation of 4-chlorobenzaldehyde with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one .
- Step 2 : Hydrogenation or alkylation to introduce the morpholin-4-yl group, requiring catalysts like Pd/C or Ni under controlled hydrogen pressure .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity . Key parameters include temperature (60–120°C), solvent choice (DMSO for polar intermediates, ethanol for non-polar steps), and reaction time (6–24 hours) .
Q. How do solvent choices and catalysts influence reaction kinetics and yield?
- Polar aprotic solvents (e.g., DMSO) accelerate nucleophilic substitutions by stabilizing transition states, while protic solvents (e.g., ethanol) favor elimination reactions .
- Catalysts like triethylamine improve yields in cyclization steps by scavenging HCl, whereas Pd/C enhances hydrogenation efficiency for morpholine incorporation .
- Kinetic studies show ethanol increases byproduct formation (e.g., dimerization) at elevated temperatures (>80°C), reducing yields by ~15% compared to DMSO .
Q. What spectroscopic techniques are critical for structural validation?
- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm), morpholine protons (δ 3.6–3.8 ppm), and sulfanylidene groups (broad singlet at δ 13.2 ppm) .
- FT-IR : Peaks at 1670 cm (C=O stretch) and 1250 cm (C-S stretch) confirm core functionality .
- Mass Spectrometry : High-resolution ESI-MS ([M+H] at m/z 428.08) verifies molecular weight .
Advanced Research Questions
Q. How can computational methods predict reactivity and electronic properties?
- Multiwfn software calculates molecular electrostatic potentials (MEPs), showing electron-deficient regions at the sulfanylidene group (ideal for nucleophilic attacks) and electron-rich zones near morpholine .
- Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) reveal HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity toward electrophiles .
- Molecular dynamics simulations (NAMD) model solvation effects, predicting aggregation tendencies in aqueous buffers .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
- Single-crystal X-ray diffraction (SHELXL refinement) provides definitive bond lengths (C-S = 1.68 Å, C-O = 1.23 Å), but discrepancies may arise if polymorphs exist .
- Dynamic NMR can detect conformational flexibility (e.g., morpholine ring puckering) that X-ray static structures miss, explaining split signals in solution .
- Cross-validate using PXRD to rule out amorphous impurities and DSC to identify phase transitions .
Q. How does substituent modification alter biological activity?
- Morpholine replacement : Substituting morpholine with piperazine reduces IC against kinase targets by 3-fold due to altered H-bonding .
- Chlorophenyl positional isomerism : Para-substitution (4-Cl) enhances cellular uptake vs. meta (3-Cl), as shown in logP comparisons (4-Cl: 2.8 vs. 3-Cl: 2.5) .
- Sulfanylidene vs. sulfonyl : Sulfanylidene derivatives show higher thiol-mediated cytotoxicity (IC = 12 µM) compared to sulfonyl analogs (IC > 50 µM) .
Methodological Considerations Table
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
